Scaffold Isomerism: Benzamide vs. Spiro[indole-thiadiazole] Topology
4-Benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (392241-57-5) and CFM-4 (331458-02-7) share the molecular formula C₂₂H₁₆ClN₃OS (MW 405.9) but differ fundamentally in scaffold topology. The target compound is a benzamide, whereas CFM-4 is 1-(2-chlorobenzyl)-5′-phenyl-3′H-spiro[indoline-3,2′-[1,3,4]thiadiazol]-2-one, a rigid spirocyclic system [1]. The benzamide scaffold has zero hydrogen-bond donors (HBD = 0), predicted tPSA of 47 Ų, and 6 rotatable bonds, compared to CFM-4 which also has HBD = 0 but is conformationally constrained by the spiro junction [2]. This scaffold divergence translates to distinct molecular shapes and likely different protein-binding profiles.
| Evidence Dimension | Scaffold topology and molecular flexibility |
|---|---|
| Target Compound Data | Benzamide scaffold; HBD = 0; tPSA = 47 Ų; 6 rotatable bonds; MW = 405.9 |
| Comparator Or Baseline | CFM-4 (331458-02-7): Spiro[indoline-thiadiazole] scaffold; HBD = 0; predicted tPSA ~45 Ų; constrained spiro junction; MW = 405.9 |
| Quantified Difference | Scaffold type: benzamide (flexible) vs. spiro[indole-thiadiazole] (rigid); similar tPSA and HBD but distinct conformational ensembles |
| Conditions | In silico predictions (ZINC15); structural assignment by IUPAC nomenclature and literature [1][2] |
Why This Matters
A benzamide scaffold is synthetically modular and enables systematic SAR exploration, whereas the spiro system of CFM-4 is synthetically complex and conformationally restricted; procurement of the wrong isomer invalidates target-engagement hypotheses and downstream chemistry.
- [1] Rishi, A.K. et al. (2011) 'Antagonists of Anaphase-promoting Complex (APC)-2–Cell Cycle and Apoptosis Regulatory Protein (CARP)-1 Interaction Are Novel Regulators of Cell Growth and Apoptosis', Journal of Biological Chemistry, 286(44), pp. 38000–38017. View Source
- [2] ZINC000000625855 – ZINC15 Database, UCSF, accessed 2026. View Source
